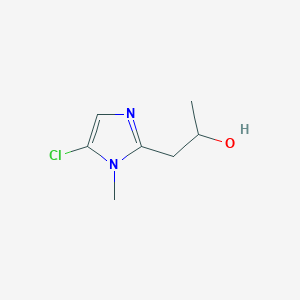

1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol

Description

Propriétés

IUPAC Name |

1-(5-chloro-1-methylimidazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-5(11)3-7-9-4-6(8)10(7)2/h4-5,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASFTCZAFKRIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=C(N1C)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274037-36-2 | |

| Record name | 1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol can be synthesized through several routes. One common method involves the alkylation of 5-chloro-1-methylimidazole with an appropriate alkylating agent such as 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 5-chloro-1-methylimidazole, 2-chloropropanol, and a base (e.g., potassium carbonate).

Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

Workup: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-one.

Reduction: this compound.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting microbial infections and inflammatory diseases.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(5-chloro-1-methylimidazol-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with microbial enzymes or receptors, inhibiting their function and leading to antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

Compound 25b: (5-Methyl-2-oxo-1,3-dioxol)methyl-5-chloro-1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-propanoate

Key Similarities :

Key Differences :

- Complexity : Compound 25b includes additional functional groups (tetrazole, biphenyl, and chlorotrityl moieties), significantly increasing its molecular weight (798.72 g/mol vs. ~190–200 g/mol estimated for the target) and lipophilicity .

- Synthetic Yield : Synthesized in 82% yield via a multi-step procedure, highlighting the challenges of introducing bulky substituents compared to simpler imidazole-propan-2-ol derivatives .

- Analytical Data :

Table 1: Structural and Analytical Comparison with Compound 25b

Propan-2-ol Derivatives with Divergent Scaffolds

Impurity F (EP) Hydrochloride: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride

Key Similarities :

Key Differences :

- Substituents: The impurity features a naphthyloxy group and a tert-amino substituent, creating a bulky, lipophilic structure compared to the target’s compact imidazole-propan-2-ol system.

- Application Context : This impurity is associated with nadolol, a beta-blocker, whereas the target compound’s imidazole scaffold aligns more with antifungal or kinase inhibitor applications .

Table 2: Functional Group and Pharmacological Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s simpler structure may allow higher synthetic yields (inferred from 25b’s 82% yield) compared to multi-component analogues .

- Solubility: The propan-2-ol group in the target likely enhances aqueous solubility relative to 25b’s esterified propanoate or Impurity F’s aromatic groups .

- Bioactivity : The imidazole core in the target may offer distinct interactions (e.g., hydrogen bonding via N3) compared to nadolol-related impurities, which rely on beta-adrenergic receptor binding .

Q & A

Q. What are the common synthetic routes for 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step processes starting with halogenated imidazole precursors. Key steps include:

- Nucleophilic substitution : Introduction of the methyl group at the imidazole nitrogen using methyl iodide under basic conditions (e.g., NaH in THF) .

- Propanol chain attachment : Alkylation of the imidazole ring with a propanol derivative, often requiring controlled temperatures (0–5°C) to minimize side reactions .

- Chlorination : Use of chlorinating agents (e.g., SOCl₂ or POCl₃) to introduce the chloro substituent at the 5-position of the imidazole ring .

Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometry to avoid over-substitution. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ ~2.5 ppm for the methyl group on the imidazole ring. The propanol chain shows a multiplet for the -CH₂OH group (δ ~3.6–4.0 ppm) and a triplet for the adjacent -CH₂- (δ ~1.8–2.2 ppm) .

- ¹³C NMR : Peaks at ~150 ppm (imidazole C-2) and ~120 ppm (C-Cl) confirm the chloro-substituted imidazole core .

- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. SHELX software (e.g., SHELXL for refinement) is recommended for analyzing diffraction data .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what targets are most promising?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic interactions .

- Molecular Docking : Screen against targets like fungal CYP51 (lanosterol 14α-demethylase) or bacterial DNA gyrase. The chloro and methyl groups enhance hydrophobic binding, while the propanol chain may form hydrogen bonds with active-site residues .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability. The compound’s logP (~2.1) suggests moderate membrane permeability but may require prodrug modification for enhanced absorption .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Data Validation : Cross-check SHELXL refinement parameters (R-factor, wR2) with published standards (R < 0.05 for high-resolution data) .

- Twinned Crystals : Use the TWINROTMAT command in SHELXL to model twinning if the data shows high Rint values (>0.1) .

- Disorder Modeling : For flexible propanol chains, apply PART and SUMP constraints to refine occupancy ratios .

- Cross-Validation : Compare with analogous structures (e.g., PubChem CID 615279-99-7) to identify consistent bond lengths/angles .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation :

- Biological Assays :

Q. How can researchers address low synthetic yields during scale-up?

Methodological Answer:

- Process Optimization :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; Pd/C often provides higher yields (>80%) under mild H₂ pressure (1–3 atm) .

Q. What advanced analytical techniques validate the compound’s purity for pharmacological studies?

Methodological Answer:

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in H₂O/MeCN) to detect impurities (<0.1%). The parent ion [M+H]⁺ should dominate the spectrum .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Ensure thermal stability up to 150°C for formulation as solid dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.